Furfuryl palmitate
Overview
Description
Furfuryl palmitate is an ester compound formed from furfuryl alcohol and palmitic acid. It is known for its antioxidant properties and is commonly used in dermatological applications, particularly in the treatment of atopic dermatitis and other skin disorders . The compound has demonstrated high efficacy and tolerability in clinical studies, making it a valuable addition to skincare formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furfuryl palmitate is synthesized through the esterification of furfuryl alcohol with palmitic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous removal of water and the use of efficient mixing and heating systems to ensure complete reaction. The final product is purified through distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Furfuryl palmitate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide, which retains its antioxidant properties.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed back to furfuryl alcohol and palmitic acid.
Esterification and Transesterification: this compound can participate in further esterification or transesterification reactions to form other ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed:
Oxidation: this compound oxide.
Hydrolysis: Furfuryl alcohol and palmitic acid.
Scientific Research Applications
Furfuryl palmitate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Incorporated into topical formulations for the treatment of atopic dermatitis, eczema, and other skin disorders. .
Mechanism of Action
Furfuryl palmitate exerts its effects primarily through its antioxidant properties. It quenches singlet oxygen and other reactive oxygen species, thereby protecting cellular structures from oxidative damage. The esterification of the furyl ring in this compound enhances its penetration capacity, promoting better skin absorption and efficacy .
Comparison with Similar Compounds
Furfuryl alcohol: The parent compound of furfuryl palmitate, known for its use in the synthesis of various esters.
Palmitic acid: A common fatty acid used in the synthesis of esters and other derivatives.
Tocopherol (Vitamin E): Another antioxidant commonly used in skincare formulations.
Comparison: this compound is unique in its combination of furfuryl alcohol and palmitic acid, which provides both antioxidant properties and enhanced skin absorption. Compared to tocopherol, this compound has shown similar efficacy in reducing symptoms of atopic dermatitis but with potentially better skin penetration due to its ester structure .
Properties
IUPAC Name |
furan-2-ylmethyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21(22)24-19-20-16-15-18-23-20/h15-16,18H,2-14,17,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLQRHYFOLOLLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241921 | |
Record name | Furfuryl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95668-36-3 | |
Record name | Furfuryl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095668363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furfuryl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURFURYL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N58X60SW4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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